![molecular formula C15H14O3S3 B296083 Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 386.5 g/mol.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is not fully understood. However, it is believed that the compound acts by modulating the activity of various enzymes and signaling pathways in the cell. In cancer cells, Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate are still under investigation. However, preliminary studies have shown that the compound can modulate the activity of various enzymes and signaling pathways in the cell. In animal models, Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been shown to reduce inflammation and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its unique electronic properties. The compound can be used as a building block for the synthesis of novel organic semiconductors and conducting polymers that can be used in various electronic devices. Another advantage of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is its potential anticancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.
One of the limitations of using Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is the lack of understanding of the compound's mechanism of action, which makes it challenging to optimize its use in various applications.
Future Directions
There are several future directions for the study of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate. One direction is to further investigate the compound's potential applications in material science and organic electronics. The unique electronic properties of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate make it a promising candidate for the development of high-performance electronic devices.
Another direction is to investigate the compound's mechanism of action in cancer and inflammation. Understanding how Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate modulates the activity of enzymes and signaling pathways in the cell can lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is a chemical compound that has potential applications in various fields such as material science, organic electronics, and medicinal chemistry. The compound's unique electronic properties and potential anticancer and anti-inflammatory properties make it a promising candidate for the development of new electronic devices and drugs. Further research is needed to fully understand the compound's mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate involves the reaction of 4-methoxybenzaldehyde and 1,3-dithiole-2-thione in the presence of ethyl cyanoacetate and piperidine as a catalyst. The reaction takes place in ethanol under reflux conditions, and the product is isolated by filtration and recrystallization. The yield of the product is around 70-80%, and the purity can be confirmed by spectroscopic methods such as NMR and IR.
Scientific Research Applications
Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors that can be used in the fabrication of organic field-effect transistors (OFETs). The unique electronic properties of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate make it an excellent candidate for the development of high-performance OFETs.
In organic electronics, this compound has been used as a dopant for the synthesis of conducting polymers that can be used in the fabrication of organic solar cells (OSCs). The incorporation of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate into the polymer matrix can enhance the charge transport properties of the material, leading to improved device performance.
In medicinal chemistry, Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been studied for its potential anticancer and anti-inflammatory properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in these applications is still under investigation.
properties
Molecular Formula |
C15H14O3S3 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C15H14O3S3/c1-3-18-15(16)13-9-20-14(21-13)8-12(19)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3/b14-8- |
InChI Key |
HUGHRCWQVBHRIB-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC(=O)C1=CS/C(=C/C(=S)C2=CC=C(C=C2)OC)/S1 |
SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=C(C=C2)OC)S1 |
Canonical SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=C(C=C2)OC)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



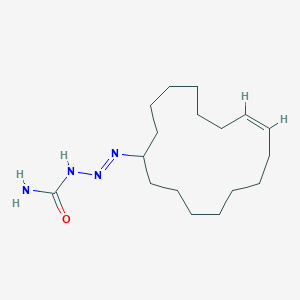
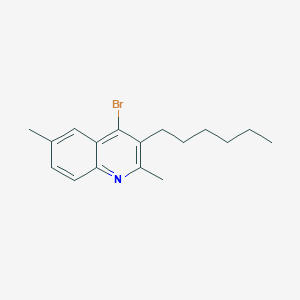
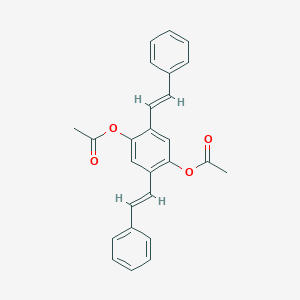
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
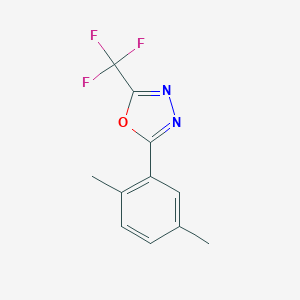
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
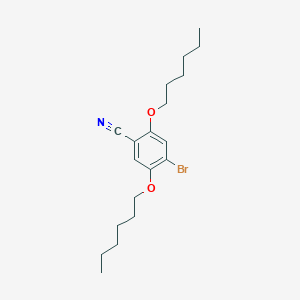
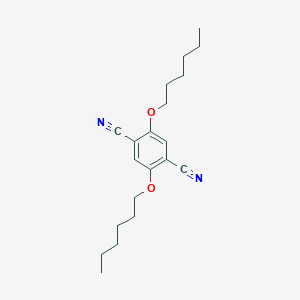
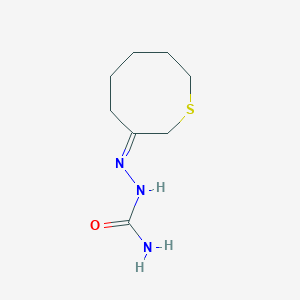
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)